Product packaging for 3-pyrimidin-4-yl-1H-indole(Cat. No.:)

3-pyrimidin-4-yl-1H-indole

Cat. No.: B6127505
M. Wt: 195.22 g/mol
InChI Key: VMRRAPJKCORFKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Pyrimidin-4-yl-1H-indole is a high-purity, small molecule chemical reagent featuring a fused indole core linked to a pyrimidine ring, a structure of significant interest in modern medicinal chemistry and drug discovery research . Indole derivatives are recognized for their structural versatility and wide range of biological activities, making them key scaffolds in the design of compounds for investigating cancer, neurological diseases, and infectious diseases . This specific indole-pyrimidine hybrid is valuable for constructing more complex molecular architectures and probing biological pathways. Researchers utilize this and related indole compounds in various applications, including but not limited to, the synthesis of novel molecular probes and the screening of bioactive molecules against specific therapeutic targets . The compound is provided with comprehensive analytical data to ensure identity and purity. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information. For specific stock availability, pricing, and additional technical data, please contact our sales team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N3 B6127505 3-pyrimidin-4-yl-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrimidin-4-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-4-11-9(3-1)10(7-14-11)12-5-6-13-8-15-12/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRRAPJKCORFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Pyrimidin 4 Yl 1h Indole and Its Analogues

Direct Synthetic Routes to the Core Scaffold

The direct formation of the carbon-carbon bond between the C3 position of the indole (B1671886) ring and the C4 position of the pyrimidine (B1678525) ring is a key strategic element. Chemists have employed several modern synthetic techniques to achieve this, primarily relying on palladium-catalyzed cross-coupling and organometallic additions.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds between two aromatic systems. The Suzuki-Miyaura, Stille, and Heck reactions are prominent examples that can be applied to the synthesis of the 3-pyrimidin-4-yl-1H-indole core.

The Suzuki-Miyaura coupling is a versatile and widely used method that typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this can be envisioned in two ways: coupling of an indole-3-boronic acid with a 4-halopyrimidine, or the reaction of a 4-pyrimidinylboronic acid with a 3-haloindole. The former approach is often preferred due to the commercial availability and stability of many substituted indole-3-boronic acids. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the desired biaryl product and regenerate the catalyst. nih.govacs.orglibretexts.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields, especially when dealing with nitrogen-rich heterocycles which can sometimes inhibit catalyst activity. nih.govnih.gov

Reaction Indole Substrate Pyrimidine Substrate Catalyst/Ligand Base Typical Conditions
Suzuki-MiyauraIndole-3-boronic acid4-ChloropyrimidinePd(OAc)₂ / SPhos or XPhosK₃PO₄Dioxane/H₂O, 100 °C
Suzuki-Miyaura3-BromoindolePyrimidine-4-boronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O, Reflux

The Stille coupling offers an alternative using an organotin reagent. organic-chemistry.org In this case, a 3-(tributylstannyl)-1H-indole could be coupled with a 4-halopyrimidine. While effective, the toxicity of organotin compounds is a significant drawback.

The Heck reaction , which involves the coupling of an unsaturated halide with an alkene, is less direct for this specific scaffold but could be employed in a multi-step sequence. For instance, a 3-vinylindole could potentially be synthesized and then further elaborated to form the pyrimidine ring. chim.itthieme.de

Grignard Reagent Coupling Approaches

The use of Grignard reagents provides a classic and effective method for C-C bond formation. This approach involves the reaction of an indolylmagnesium halide with a suitable electrophilic pyrimidine derivative. A common starting material is 2,4-dichloropyrimidine (B19661), which allows for selective reaction at the more reactive C4 position.

Typically, the indole is first deprotonated at the N1 position using a Grignard reagent like methylmagnesium bromide to form an indolylmagnesium bromide. This species exists in equilibrium with the C3-magnesiated indole, which is the key nucleophile. Subsequent addition of 2,4-dichloropyrimidine leads to a nucleophilic substitution reaction, yielding 3-(2-chloropyrimidin-4-yl)-1H-indole. This chloro-substituted product is a valuable intermediate for further modifications.

Reactant 1 Reactant 2 Reagent Solvent Conditions Product Yield
Indole2,4-DichloropyrimidineMethylmagnesium bromideTetrahydrofuran0 °C to 70 °C3-(2-Chloropyrimidin-4-yl)-1H-indole66.5%

This method is advantageous for its operational simplicity and the use of readily available starting materials. wikipedia.orgyoutube.com

Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules. While a specific MCR for the direct synthesis of the parent this compound is not prominently reported, various MCRs are known for producing highly substituted indole and pyrimidine derivatives. researchgate.netnih.govresearchgate.net

For instance, reactions involving indole-3-carbaldehyde, an active methylene (B1212753) compound, and a suitable nitrogen source can lead to the formation of fused or substituted pyrimidine systems attached to an indole core. researchgate.net Another strategy involves the condensation of indoles, aldehydes, and aminopyrimidines under various catalytic conditions to construct complex indolyl-pyrimidine structures. nih.govbeilstein-journals.org These reactions highlight the potential for developing novel MCRs for the target scaffold by carefully selecting the appropriate building blocks.

Synthesis of Substituted this compound Derivatives

Once the core this compound scaffold is assembled, further diversity can be achieved by functionalizing either the indole or the pyrimidine ring.

Indole Ring Functionalization

The indole ring is susceptible to various functionalization reactions. The N-H of the indole can be readily substituted, and the benzene (B151609) portion of the ring can undergo electrophilic aromatic substitution.

N-Functionalization: The nitrogen atom of the indole ring can be alkylated, acylated, or sulfonylated. For example, the N-methylation of 3-(2-chloropyrimidin-4-yl)-1H-indole can be achieved using formaldehyde (B43269) in the presence of a palladium on carbon catalyst under a hydrogen atmosphere. This reaction proceeds under mild conditions and provides the N-methylated product in high yield. Another example is the reaction of indole with tosyl chloride in pyridine, which can lead to the formation of N-tosylated products, although in some cases, this can lead to more complex products like 3-{1-[(4-Methylphenyl)sulfonyl]-1,4-dihydropyridin-4-yl}-1H-indole. nih.gov

Starting Material Reagent(s) Catalyst Product
3-(2-Chloropyrimidin-4-yl)-1H-indoleFormaldehyde, H₂10% Pd/C3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole

C-Functionalization: Electrophilic substitution on the indole ring typically occurs at the C3 position due to the electron-rich nature of the pyrrole (B145914) ring. quora.comic.ac.uk However, when the C3 position is already substituted, as in this compound, electrophilic attack can be directed to the benzene ring, usually at the C5 position. Standard electrophilic substitution reactions include:

Nitration: Using reagents like nitric acid in acetic anhydride. quimicaorganica.org

Halogenation: Using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). quimicaorganica.org

Sulfonation: Using a sulfur trioxide-pyridine complex. quimicaorganica.org

Friedel-Crafts Acylation/Alkylation: Although these can be challenging on indole systems, they are possible under specific conditions.

Pyrimidine Ring Modifications

The pyrimidine ring, especially when substituted with a good leaving group like a chlorine atom, is amenable to modification via nucleophilic aromatic substitution (SNAr). youtube.com The electron-deficient nature of the pyrimidine ring facilitates attack by nucleophiles.

Starting with an intermediate like 3-(2-chloropyrimidin-4-yl)-1H-indole, the chlorine atom at the C2 position can be displaced by a variety of nucleophiles. This is a powerful strategy for introducing diverse functional groups.

Starting Material Nucleophile Conditions Product Class
3-(2-Chloropyrimidin-4-yl)-1H-indoleAmines (R-NH₂)Heat, base3-(2-Aminopyrimidin-4-yl)-1H-indoles
3-(2-Chloropyrimidin-4-yl)-1H-indoleAlcohols/Phenols (R-OH)Base (e.g., NaH)3-(2-Alkoxy/Aryloxypyrimidin-4-yl)-1H-indoles
3-(2-Chloropyrimidin-4-yl)-1H-indoleThiols (R-SH)Base3-(2-Alkyl/Arylthiopyrimidin-4-yl)-1H-indoles

This approach has been utilized in the synthesis of various biologically evaluated molecules, such as 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives, demonstrating the utility of this synthetic handle. nih.gov

Diversified Linker Strategies

The linkage between the indole and pyrimidine rings is a critical determinant of the biological activity of this compound analogues. Researchers have explored various linker strategies to modulate the spatial orientation and electronic properties of these molecules. A notable approach involves the synthesis of functional derivatives of 3-(4-pyridinyl)-1H-indole, a close analogue of the target compound. One such method begins with the reaction of indole-3-carbaldehyde with cyanothioacetamide in the presence of potassium hydroxide. This sequence leads to the formation of potassium 6-amino-4-(1H-indol-3-yl)-3,5-dicyanopyridine-2-thiolate. Subsequent S-alkylation of this intermediate opens pathways to a variety of functionalized derivatives, effectively creating a library of compounds with diverse linkers. researchgate.net

Another strategy focuses on creating indole-tethered nih.govnih.govnih.govthiadiazolo[3,2-a]pyrimidin-5-one and nih.govnih.govnih.govoxadiazolo[3,2-a]pyrimidin-5-one hybrids. This is achieved through [4+2] cycloaddition reactions involving functionalized 1,3-diazabuta-1,3-dienes and indole-ketenes. researchgate.net These examples underscore the modularity of the synthetic approaches, allowing for the introduction of varied linking units to fine-tune the pharmacological profile of the resulting compounds.

Table 1: Examples of Diversified Linker Strategies for Indole-Pyrimidine/Pyridine Analogues

Starting Materials Key Reaction Type Resulting Core Structure Reference
Indole-3-carbaldehyde, Cyanothioacetamide Sequential Condensation and S-alkylation 3-(Pyridin-4-yl)-1H-indole derivatives researchgate.net
Functionalized 1,3-diazabuta-1,3-dienes, Indole-ketenes [4+2] Cycloaddition Indole-tethered nih.govnih.govnih.govthiadiazolo/oxadiazolo[3,2-a]pyrimidin-5-ones researchgate.net
Triazolyl purines, Carbazole Triazole Ring-Opening and Cyclization Purine-indole-carbazole conjugates mdpi.com
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole, Triazole Click Chemistry Tetrahydro-1H-pyrido[3,4-b]indole triazole derivatives nih.gov

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, the principles of green chemistry have spurred the adoption of advanced synthetic techniques that offer reduced reaction times, increased yields, and minimized environmental impact compared to conventional heating methods.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds. The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and purities. For instance, the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, a related heterocyclic system, has been significantly optimized using microwave heating. nih.gov In a three-component reaction, the use of microwave irradiation reduced reaction times and improved yields compared to conventional heating. nih.gov

Similarly, novel and highly functionalized 3-(pyranyl)- and 3-(dihydropyridinyl)indole derivatives have been synthesized in good yields through a one-pot, multi-component reaction under microwave irradiation for just 2-7 minutes. nih.gov Another example is the microwave-assisted synthesis of 4-hydroxy indole, a key pharmaceutical intermediate, which demonstrates considerable savings in time and energy. actascientific.com The synthesis of various indole derivatives has been shown to be more efficient under microwave conditions, often with solvent-free protocols, highlighting the green credentials of this technology. tandfonline.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for a Pyrazolo[3,4-d]pyrimidin-4-one Analogue

Method Solvent Temperature (°C) Reaction Time (min) Yield (%) Reference
Conventional Heating Acetonitrile Reflux - Traces nih.gov
Microwave Irradiation Acetonitrile 160 35 42 nih.gov

Ultrasonic irradiation provides an alternative green energy source for chemical synthesis. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, accelerating chemical reactions. This technique has been successfully applied to the synthesis of various pyrimidine and indole derivatives.

A review of ultrasound-assisted synthesis highlights its application in producing pyrimidines and their fused derivatives, including those conjugated with indole cores. nih.gov For example, the synthesis of 6-azolyl-2-amino-4-cyanopyrimidines from α-cyano-β-enaminones and guanidine (B92328) was carried out under ultrasonic conditions at 70°C, resulting in high yields of 85-88%. nih.gov In another study, pyrazolo[3,4-d]pyrimidin-4-ol derivatives tethered with 1,2,3-triazoles were synthesized using an ultrasound-assisted Huisgen 1,3-dipolar cycloaddition, which proved to be a rapid and high-yielding method. researchgate.net The use of ultrasound often leads to shorter reaction times and improved yields compared to conventional methods and is considered an environmentally benign approach. researchgate.net

Table 3: Yield Comparison for the Synthesis of 6-aryl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thiones

Method Reaction Time Yield (%) Reference
Conventional Heating 5.5 - 6.5 h 54 (for R = 3-Me) nih.gov
Ultrasonic Irradiation 0.4 - 0.5 h 80 (for R = 3-Me) nih.gov

The transition from a lead compound to a drug candidate often involves extensive optimization of the synthetic route to improve yields, reduce byproducts, and ensure scalability. This process typically involves a systematic variation of reaction parameters such as solvents, catalysts, temperature, and reaction times.

An example of such optimization can be seen in the synthesis of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives. nih.gov The structural optimization process for these compounds involved the synthesis of a series of derivatives to establish structure-activity relationships (SAR). This iterative process of synthesis and biological evaluation allowed for the identification of a lead candidate with improved potency and reduced toxicity. nih.gov

In a different study, the synthesis of 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-based inhibitors was optimized for research-scale quantities (0.1-1 g). mdpi.com The modified procedures simplified the isolation of the final products, minimized the formation of byproducts, and nearly doubled the product yield compared to the originally patented method. mdpi.com This highlights the importance of reaction condition optimization for producing sufficient quantities of a compound for further preclinical studies. The use of microscale synthesis has also been advocated as a green chemistry approach that minimizes waste and improves safety, which is particularly beneficial during the optimization phase of research. ajgreenchem.com

Chemical Reactivity and Transformations of 3 Pyrimidin 4 Yl 1h Indole Derivatives

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring in 3-pyrimidin-4-yl-1H-indole derivatives is susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by an appropriate leaving group. The presence of the electronegative nitrogen atoms in the pyrimidine ring facilitates the attack of nucleophiles, a reactivity that is central to the diversification of these compounds.

A common strategy involves the introduction of a halogen atom, typically chlorine, at the C2 or C6 positions of the pyrimidine ring. This halogenated intermediate serves as a versatile precursor for introducing a wide range of nucleophiles. For instance, derivatives like 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole are key intermediates in synthetic campaigns. pharmaffiliates.com The chlorine atom can be readily displaced by various nucleophiles such as amines, alcohols, and thiols.

Research has demonstrated the successful substitution of a chloro group on the pyrimidine ring with substituted anilines. nih.gov In a typical reaction, a 2-chloro-4-(1H-indol-3-yl)pyrimidine derivative is treated with an aniline (B41778) in the presence of a suitable acid catalyst or under thermal conditions to yield the corresponding N-aryl-4-(1H-indol-3-yl)pyrimidin-2-amine. nih.gov These reactions are fundamental in building libraries of compounds for biological screening. For example, the synthesis of N-(4-(azepan-1-yl)-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine was achieved through such a nucleophilic substitution pathway. nih.gov Similarly, various amino fragments have been introduced onto a core.ac.ukclockss.orgresearchgate.nettriazolo[1,5-a]pyrimidine core that is also linked to an indole (B1671886) moiety, highlighting the broad applicability of this reaction. nih.gov

The table below summarizes representative nucleophilic substitution reactions on the pyrimidine ring of this compound derivatives.

Starting MaterialNucleophileReagent/ConditionsProductYield (%)
2-Chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine3-Amino-4-methoxy-N-(piperidin-1-yl)anilinep-TsOH, 2-pentanol, reflux6-Methoxy-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-4-(piperidin-1-yl)benzene-1,3-diamine75
2-Chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine3-Amino-4-methoxy-N-(pyrrolidin-1-yl)anilinep-TsOH, 2-pentanol, reflux6-Methoxy-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-4-(pyrrolidin-1-yl)benzene-1,3-diamine nih.gov80
2-Chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine3-Amino-4-methoxy-N-morpholinoanilinep-TsOH, 2-pentanol, reflux6-Methoxy-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-4-morpholinobenzene-1,3-diamine nih.gov78
7-Chloro-5-(1-methyl-1H-indol-3-yl)- core.ac.ukclockss.orgresearchgate.nettriazolo[1,5-a]pyrimidine4-FluorobenzylamineDIPEA, DMF, 80 °CN-(4-Fluorobenzyl)-5-(1-methyl-1H-indol-3-yl)- core.ac.ukclockss.orgresearchgate.nettriazolo[1,5-a]pyrimidin-7-amine70

Functional Group Interconversions on the Indole Moiety

The indole portion of the this compound scaffold offers numerous opportunities for functional group interconversions, allowing for fine-tuning of the molecule's properties. The most common site for such modifications is the indole nitrogen (N-1).

The N-H bond of the indole can be readily subjected to a variety of transformations. Alkylation, for instance, is a straightforward method to introduce steric bulk or to modulate the electronic properties of the indole ring. Methylation to form the 1-methyl-1H-indole derivative is frequently employed, often using reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. nih.goverciyes.edu.tr This modification can prevent the formation of N-H-mediated hydrogen bonds and can influence the compound's conformation and biological activity.

Beyond simple alkylation, the indole nitrogen can be acylated, sulfonylated, or arylated, depending on the synthetic goal. The introduction of a 1-hydroxy group, for example, has been shown to enable unprecedented nucleophilic substitution reactions directly on the indole nitrogen, forming 1-(indol-3-yl)indoles. clockss.org While this specific reaction has been demonstrated on simpler indole systems, it suggests potential pathways for creating complex dimeric structures from this compound derivatives under specific activating conditions. core.ac.ukclockss.org

Other functional groups on the indole ring can also be interconverted. For example, a nitro group, if present, can be reduced to an amine, which can then be further functionalized. An ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol. These standard transformations are applicable to the indole moiety within the larger this compound framework. vanderbilt.edu

The table below provides examples of functional group interconversions on the indole moiety.

Starting MaterialReagent/ConditionsTransformationProduct
This compoundNaH, CH3I, DMFN-Alkylation1-Methyl-3-(pyrimidin-4-yl)-1H-indole nih.gov
1-Hydroxyindole-3-acetamideIndole, 85% HCOOHN-N Bond Formation (via SN2)1-(Indol-3-yl)indole-3-acetamide clockss.org
5-Nitro-3-(pyrimidin-4-yl)-1H-indoleH2, Pd/CNitro Group Reduction5-Amino-3-(pyrimidin-4-yl)-1H-indole
Ethyl 1H-indole-2-carboxylateTosyl glycerol (B35011) carbonate, K2CO3, DMFN-Alkylation & Cyclization3-(Hydroxymethyl)-3,4-dihydro-1H- core.ac.ukresearchgate.netoxazino[4,3-a]indole-1-carboxylate nih.gov

Aromatic Substitution Patterns and Regioselectivity Studies

The regioselectivity of substitution reactions on the this compound core is dictated by the electronic nature of the two interconnected heterocyclic rings. The indole ring is inherently electron-rich and prone to electrophilic aromatic substitution, while the pyrimidine ring is electron-deficient and generally reacts with nucleophiles.

In a typical indole, electrophilic attack occurs preferentially at the C3 position. However, in the this compound system, this position is already substituted. Consequently, electrophiles are directed to other positions on the indole nucleus. The next most nucleophilic position is generally C2, followed by positions on the benzene (B151609) portion of the indole ring, such as C5 or C7. The precise outcome can be influenced by the substituent on the indole nitrogen and the reaction conditions. For example, Vilsmeier-Haack formylation of an indole, which typically occurs at C3, can be directed elsewhere if C3 is blocked. Studies on related fused indole systems have shown that halogenation can be selectively achieved at other positions, such as C10 in a 3,4-dihydro-1H- core.ac.ukresearchgate.netoxazino[4,3-a]indole system, using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). nih.gov

Conversely, the pyrimidine ring's electron deficiency makes it a target for nucleophilic attack, as discussed in section 3.1. It is generally resistant to electrophilic substitution unless strongly activating groups are present. The presence of the indole substituent at the C4 position of the pyrimidine ring further influences the regioselectivity of nucleophilic attack, directing incoming nucleophiles to the C2 or C6 positions, especially if one of them bears a good leaving group.

The unique juxtaposition of these two rings can also lead to more complex transformations. Under certain conditions, the indole ring can be induced to act as an electrophile. For instance, indole-3-carboxaldehyde (B46971) derivatives can react with aminopyrazoles in a process that involves the opening of the indole ring followed by cyclization to form heterobiaryl pyrazolo[3,4-b]pyridines. researchgate.net This demonstrates that the reactivity of the this compound system is not merely a sum of its parts but can involve intricate reaction pathways governed by the interplay between the two rings.

Ring SystemReaction TypePreferred Position(s)Rationale/Comments
IndoleElectrophilic SubstitutionC2, C5, C7C3 is blocked. The N-substituent and reaction conditions determine the exact regioselectivity.
IndoleNucleophilic Attack (activated)N1Can occur if N1 is activated, e.g., as a 1-hydroxyindole. clockss.org
PyrimidineNucleophilic SubstitutionC2, C6Activated by ring nitrogens and facilitated by a leaving group.
PyrimidineElectrophilic SubstitutionUnfavoredThe ring is electron-deficient. Requires strong activating substituents.

Structure Activity Relationship Sar Studies for Biological Investigation in Vitro/in Silico

Design Principles for Derivatives Based on Scaffold Exploration

The design of derivatives based on the 3-pyrimidin-4-yl-1H-indole scaffold is often guided by the principle of molecular hybridization. This strategy involves combining two or more pharmacophores—structural units with known biological activity—into a single hybrid molecule. The goal is to create novel compounds with potentially enhanced affinity, selectivity, or a new mechanism of action compared to the individual fragments. nih.gov

A prominent design approach involves the fusion of the indole (B1671886) and pyrimidine (B1678525) rings to form the core scaffold. nih.gov These two heterocycles are prestigious skeletons in medicinal chemistry, each found in numerous biologically active compounds. rsc.org For instance, researchers have designed novel indolyl-pyrimidine hybrids by combining the two pharmacophores to target enzymes like EGFR (Epidermal Growth Factor Receptor). nih.gov In some designs, an acyl hydrazone moiety has been used as a bioisosteric replacement for the NH- group of a known EGFR inhibitor nucleus, demonstrating a sophisticated approach to scaffold modification. nih.gov

Another design strategy involves linking the indole and pyrimidine moieties with other functional groups to explore new chemical space and biological targets. For example, derivatives have been created by incorporating a carbohydrazide (B1668358) group at the indole-2-position while maintaining the pyrimidine linkage at the 5-position of the indole, with the aim of inducing methuosis in cancer cells. nih.gov This modular design allows for systematic modifications at multiple points of the molecule to fine-tune its biological activity.

Impact of Substituent Modifications on In Vitro Biological Interactions

The modification of substituents on both the indole and pyrimidine rings has a profound impact on the in vitro biological activity of the resulting compounds. SAR studies have demonstrated that even minor changes in the nature or position of a substituent can lead to significant variations in potency and selectivity. nih.gov

In a series of oxindole-linked indolyl-pyrimidine derivatives designed as cytotoxic agents, substitutions on the oxindole (B195798) ring were shown to be critical for activity. nih.gov The introduction of electron-withdrawing groups, such as fluorine atoms, at the 5-position of the oxindole moiety led to a notable increase in cytotoxicity against various cancer cell lines. nih.gov For example, compound 8e (see table below), featuring a 5-fluoro-oxindole group, was identified as the most potent in the series against the PA-1 ovarian cancer cell line, with an IC50 value of 2.43 µM. nih.gov This compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis. nih.gov

The position of a substituent is as crucial as its chemical nature. In one study on coumarin-indole hybrids, moving a fluoro substituent from the 3-position to the 4-position on a phenyl ring dramatically decreased inhibitory activity against α-glucosidase. nih.gov Similarly, shifting a nitro group from the 3-position to the 2-position completely abolished the activity. nih.gov

CompoundSubstituent (R) on Oxindole RingCancer Cell LineIC50 (µM) nih.gov
8a HPA-1 (Ovarian)>50
8b 5-CH₃PA-1 (Ovarian)12.41
8e 5-FPA-1 (Ovarian)2.43
8f 5-ClPA-1 (Ovarian)4.86
8g 5-BrPA-1 (Ovarian)6.75
8j 5-NO₂PA-1 (Ovarian)10.37

This table is interactive. You can sort and filter the data.

These findings underscore the importance of systematic substituent modification in optimizing the biological interactions of the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Analyses

To move beyond qualitative SAR observations, Quantitative Structure-Activity Relationship (QSAR) analyses are employed. These computational methods aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. doi.orgnih.gov By correlating physicochemical properties or 3D fields with activity, QSAR models can predict the potency of new, unsynthesized molecules and provide insights into the structural requirements for activity.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that explains and predicts the biological activity of molecules based on their steric and electrostatic fields. doi.org In a study of indole-pyrimidine hybrids with antibacterial activity against S. aureus, a CoMFA model was developed that showed good statistical robustness. doi.org The model yielded a cross-validated correlation coefficient (q²) of 0.560 and a non-cross-validated correlation coefficient (r²) of 0.925, indicating good internal stability and a strong correlation between the predicted and experimental activities. doi.org The predictive power of the model was confirmed with an external test set of molecules, which gave a predictive correlation coefficient (R²test) of 0.729. doi.org Such models generate contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, guiding the design of more potent derivatives.

Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR method that complements CoMFA. In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. doi.org For the same series of antibacterial indole-pyrimidine hybrids, a CoMSIA model was generated with a q² of 0.577 and an r² of 0.876. doi.org The external predictive ability was also strong, with an R²test value of 0.737. doi.org

In a separate study on thieno-pyrimidine derivatives, a CoMSIA model revealed the relative contributions of different fields to the biological activity. nih.gov The analysis showed contributions from steric (29.5%), electrostatic (29.8%), hydrophobic (29.8%), hydrogen bond donor (6.5%), and hydrogen bond acceptor (4.4%) fields. nih.gov This detailed breakdown provides medicinal chemists with specific guidance on which physicochemical properties to modify to enhance biological interactions.

3D-QSAR ModelStatistical ParameterValueSource
CoMFA q² (Cross-validated r²)0.560 doi.org
r² (Non-cross-validated r²)0.925 doi.org
R²test (Predictive r²)0.729 doi.org
CoMSIA q² (Cross-validated r²)0.577 doi.org
r² (Non-cross-validated r²)0.876 doi.org
R²test (Predictive r²)0.737 doi.org

This table summarizes the statistical validation of 3D-QSAR models for indole-pyrimidine derivatives.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based design tool that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be recognized by a specific biological target and elicit a response. mdpi.comresearchgate.net

The design of many this compound derivatives begins with a pharmacophore hypothesis, where the indole and pyrimidine moieties themselves are considered key pharmacophoric elements. nih.gov By generating and analyzing a set of active and inactive compounds, a more detailed pharmacophore model can be constructed. For example, a study on a series of inhibitors might result in a five-point pharmacophore model that can then be used to screen virtual libraries for new potential hits or to guide the synthesis of novel derivatives. researchgate.net A statistically significant pharmacophore hypothesis can yield a 3D-QSAR model with high predictive power, further validating the identified features. researchgate.net These models serve as a crucial bridge between the chemical structure and biological activity, enabling a more rational and efficient drug discovery process. mdpi.com

Investigation of Molecular Mechanisms of Action in Vitro/cellular Studies

Target Identification and Engagement (e.g., Enzyme, Receptor, Protein Binding)

Research into the molecular targets of pyrimidine-indole derivatives has identified specific protein interactions that are crucial to their biological activity. A key target that has emerged is the orphan nuclear receptor Nur77 (also known as NR4A1).

Derivatives such as 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides have been designed and evaluated as potent Nur77 modulators. nih.gov One notable compound from this series, designated 8b , demonstrated excellent binding activity to Nur77, comparable to the known Nur77 ligand, celastrol. nih.gov The engagement of Nur77 by compound 8b is associated with its cytotoxic effects on cancer cells, which involves inducing the translocation of Nur77 to the mitochondria. nih.gov This targeting of the Nur77 protein represents a significant mechanism of action for this class of pyrimidine-indole compounds. nih.govresearchgate.net Molecular docking studies have further supported the binding affinity between these types of compounds and Nur77. researchgate.net

The table below summarizes the reported binding activity of a representative compound.

CompoundTarget ProteinObserved ActivityReference
Compound 8b (5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivative)Nur77 (NR4A1)Excellent binding activity, comparable to celastrol; induces Nur77-mitochondrial targeting. nih.gov

Cellular Pathway Modulation

The 3-pyrimidin-4-yl-1H-indole scaffold is a "privileged structure" frequently utilized in the design of kinase inhibitors, which are critical regulators of cellular processes like proliferation and survival. Although studies may not always focus on the unsubstituted parent compound, various derivatives have demonstrated potent inhibition of several key kinases.

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibition is a major goal in cancer therapy. While direct inhibition by this compound is not extensively documented, structurally related compounds show significant activity. For instance, 1H-Pyrazolo[3,4-b]pyridine and N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been identified as potent inhibitors of CDK1 and CDK2. nih.govgoogle.com A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines yielded compounds with high potency for CDK2, with the most active, compound 15 , showing a Kᵢ value of 0.005 µM. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in the FLT3 receptor are common in acute myeloid leukemia (AML). Derivatives based on a pyrazolo[3,4-d]pyrimidine core, which is structurally analogous to the pyrimidine-indole scaffold, have been developed as potent FLT3 inhibitors. researchgate.netnih.gov One such derivative, CHMFL-FLT3-122 , displayed an IC₅₀ of 40 nM against FLT3 kinase and effectively inhibited the proliferation of FLT3-ITD positive AML cell lines. researchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth. The indole (B1671886) nucleus is a key pharmacophoric feature in many VEGFR-2 inhibitors. researchgate.netnih.gov Several studies have reported on indole-pyrimidine and related pyrazolo[3,4-d]pyrimidine derivatives as potent VEGFR-2 inhibitors. For example, a fluorinated pyrazolo[3,4-d]pyrimidine derivative, 12b , showed potent and selective VEGFR-2 inhibition with an IC₅₀ of 0.09 µM.

The table below presents inhibitory activities of various indole-pyrimidine related structures against different kinases.

Compound Class/DerivativeTarget KinaseInhibitory Concentration (IC₅₀/Kᵢ)Reference
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15)CDK2Kᵢ = 0.005 µM nih.gov
CHMFL-FLT3-122FLT3IC₅₀ = 40 nM researchgate.net
Pyrazolo[3,4-d]pyrimidine derivative (Compound 12b)VEGFR-2IC₅₀ = 0.09 µM

The indole skeleton is a well-established pharmacophore in the development of compounds that interfere with microtubule dynamics. Microtubules, polymers of tubulin, are essential for cell division, and their disruption can lead to mitotic arrest and cell death. A variety of indole-containing compounds function as tubulin polymerization inhibitors, often by binding to the colchicine (B1669291) site on β-tubulin.

Derivatives of 1H-indole have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization. For instance, certain sulfur-containing indole derivatives and nih.govresearchgate.nettriazolo[1,5-a]pyrimidine indole hybrids have been investigated as tubulin polymerization inhibitors. One such triazolo-pyrimidine-indole derivative, compound 3 , was found to potently inhibit tubulin polymerization with an IC₅₀ value of 3.84 μM. This mechanism involves the disorganization of the microtubule network within cancer cells, leading to cell cycle arrest in the G2/M phase.

Compound Class/DerivativeMechanismObserved ActivityReference
nih.govresearchgate.netTriazolo[1,5-a]pyrimidine indole derivative (Compound 3)Inhibition of Tubulin PolymerizationIC₅₀ = 3.84 µM
Indole-based TMP analoguesDisruption of microtubule dynamicsInduce G2/M phase cell cycle arrest.

Beyond apoptosis, indole-pyrimidine derivatives have been found to induce a non-apoptotic form of cell death known as methuosis. This process is characterized by the accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes, ultimately leading to cell death.

Specifically, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have been identified as potent inducers of methuosis. nih.gov A lead compound from this series, 12A , was shown to effectively induce extensive vacuolization and methuotic cell death in various cancer cell lines while having minimal effect on normal human cells. nih.gov The formation of these vacuoles is linked to the MAPK/JNK signaling pathway and may originate from the endoplasmic reticulum, accompanied by ER stress. This distinct cell death mechanism highlights a novel therapeutic strategy for cancers that are resistant to traditional apoptosis-inducing agents.

Allosteric Modulation Studies

Allosteric modulators are ligands that bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, thereby modifying the protein's function. This can offer advantages in drug design, such as greater specificity and a more nuanced control of biological activity.

A review of the current scientific literature did not yield specific studies investigating this compound or its direct derivatives as allosteric modulators for any particular protein target. While allosteric modulation is a known mechanism for other heterocyclic compounds targeting various receptors, dedicated research on this aspect for the this compound scaffold appears to be an area for future investigation.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of heterocyclic compounds, including derivatives of 3-pyrimidin-4-yl-1H-indole. These computational methods allow for a detailed understanding of the molecule's geometry, stability, and reactivity at the quantum level.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic character of a molecule is fundamental to its reactivity and interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's electron-donating and accepting capabilities. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

In studies of pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to pyrimidinyl-indoles, a small HOMO-LUMO energy gap was indicative of high chemical reactivity. For some pyrazolo[3,4-d]pyrimidine analogs, this gap was calculated to be as low as 1.16 to 2.35 eV, suggesting that charge transfer can readily occur within the molecule. This is a common feature sought in the design of bioactive molecules.

The Molecular Electrostatic Potential (MEP) map is another crucial tool that visualizes the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites. For instance, in N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, MEP analysis revealed the regions susceptible to electrophilic and nucleophilic attack, which is vital for understanding potential intermolecular interactions, such as with biological targets.

Quantum Chemical Descriptors for Reactivity

Quantum chemical descriptors are numerical values derived from the electronic structure calculations that quantify a molecule's reactivity. These parameters include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. For the nitrofurantoin–3-aminobenzoic acid cocrystal, these descriptors were calculated and showed that the resulting cocrystal was softer and more chemically reactive than the individual components. Such analyses are crucial in drug development to predict the behavior of a compound. For pyrazolo[3,4-d]pyrimidine derivatives, Fukui's indices, which indicate the propensity of each atomic site for nucleophilic, electrophilic, or radical attack, were determined using DFT.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand, such as a this compound derivative, might bind to a protein target and the stability of this interaction over time.

Ligand-Protein Binding Mode Predictions

Molecular docking studies have been instrumental in understanding the potential biological targets of indole-pyrimidine hybrids. For example, a series of novel indole-pyrimidine hybrids were designed as tubulin polymerization inhibitors, and molecular docking demonstrated that the most promising compound binds efficiently to the colchicine-binding site of tubulin. In another study, derivatives of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine were identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). Docking studies were crucial in elucidating the structure-activity relationships of these compounds.

Similarly, various indol(1H-3-yl)pyrimidine derivatives were docked with B-DNA to predict their binding configuration. The calculations revealed that these compounds could interact with specific regions of the DNA helix with significant binding energies. Another study on 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives used molecular docking to assess their binding ability to long RSH proteins, which are involved in bacterial survival, using mycobacterial and streptococcal synthetase structures as models.

The following table summarizes the binding energies of some indol(1H-3-yl)pyrimidine derivatives with B-DNA, as predicted by molecular docking studies.

CompoundBinding Energy (kcal/mol)
4a-5.0
4b-5.1
4c-5.5
4d-5.3
4e-5.7

This interactive table provides a snapshot of the predicted binding affinities of specific derivatives with a DNA target.

Analysis of Intermolecular Interactions in Binding Pockets

Understanding the specific interactions between a ligand and a protein's binding pocket is key to designing more potent and selective drugs. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For the indole-pyrimidine hybrids targeting tubulin, the analysis of the docking results would reveal the key amino acid residues in the colchicine-binding site that form stabilizing interactions with the ligand.

In the case of indol(1H-3-yl)pyrimidine derivatives binding to DNA, the docking analysis showed interactions with specific nucleotides such as DT-9, DA-17, DG-16, and DC-11. For some C3-indole derivatives linked to other heterocyclic scaffolds, molecular docking studies with DNA gyrase B revealed that the NH group of the indole (B1671886) and a nitrile group played a crucial role in the inhibitory activity. The visualization of these interactions, often done using software like PyMOL, is a critical step in interpreting docking results.

The study of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as RIPK1 inhibitors would have involved a detailed analysis of the hydrogen bonds and other non-covalent interactions within the kinase's active site, guiding the structural optimization of these inhibitors.

Potential Applications in Academic Research and Pre Clinical Drug Discovery

Development as Research Probes for Biological Systems

The 3-pyrimidin-4-yl-1H-indole scaffold and its close analogs are valuable as research probes for elucidating complex biological systems. These compounds can be tailored to interact with specific cellular components, allowing researchers to investigate their functions and associated pathways.

A notable example involves derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide. One such derivative, designated 12A, has been identified as a potent and selective inducer of methuosis, a non-apoptotic form of cell death characterized by the accumulation of cytoplasmic vacuoles derived from macropinosomes. nih.gov This compound allows for the specific study of methuosis in cancer cells without triggering other cell death pathways like autophagy. nih.gov Researchers have used 12A to confirm that the vacuoles originate from the endoplasmic reticulum (ER) and that their formation involves the MAPK/JNK signaling pathway. nih.gov

Furthermore, hybrid molecules incorporating the indole-pyrimidine framework have been developed to probe cancer-related signaling cascades. For instance, nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine indole (B1671886) derivatives have been synthesized and used to investigate the ERK signaling pathway in gastric cancer cells. mdpi.com Specific compounds from this series were shown to decrease the phosphorylation levels of key proteins in this pathway, including ERK1/2, c-Raf, and MEK1/2, thereby providing tools to study the downstream effects of ERK inhibition. mdpi.com

Role as Lead Compounds for Pre-clinical Optimization

The this compound core structure is a frequently utilized lead compound in pre-clinical drug discovery, particularly in oncology. A lead compound is a chemical starting point for drug optimization, possessing initial desired biological activity but often requiring modification to enhance potency, selectivity, and pharmacokinetic properties.

In the pursuit of novel anticancer agents, derivatives of this scaffold have shown significant promise. A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives were synthesized, leading to the identification of compounds with high pan-cytotoxicity against various cancer cell lines but low toxicity toward normal cells. nih.gov One of the most potent compounds, 12A, was selected as a lead for further development due to its efficacy in an in vivo xenograft mouse model. nih.gov

Systematic optimization of a related 1-methyl-3-(pyridin-3-yl)-1H-indole scaffold has been undertaken to develop inhibitors for Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), a target in various cancers. nih.gov An initial lead, LDR102, showed antitumor efficacy but suffered from off-target activity and suboptimal pharmacokinetics. nih.gov Through a focused optimization campaign, a derivative, compound 24d, was developed with superior ROR1 inhibitory potency, high selectivity, and an improved pharmacokinetic profile, demonstrating robust antitumor activity both in vitro and in vivo. nih.gov

The versatility of the indole core is further highlighted by the exploration of the 3-piperidin-4-yl-1H-indole scaffold as a potential antimalarial chemotype. nih.gov This work identified a lead-like compound with activity against drug-resistant strains of Plasmodium falciparum, showcasing the adaptability of the 3-substituted indole framework for indications beyond oncology. nih.gov

Table 1: Examples of Lead Compounds Based on Indole-Pyrimidine and Related Scaffolds

Compound/Series Target/Activity Key Findings Reference(s)
Compound 12A Inducer of Methuosis High pan-cytotoxicity against cancer cells; low toxicity to normal cells; effective in an MDA-MB-231 xenograft mouse model. nih.gov
Compound 24d ROR1 Inhibitor Exceptional ROR1 inhibitory potency, high selectivity, robust antitumor activity in vitro and in vivo, and an optimized PK profile. nih.gov
Pyridopyrimidinone-indole analogues (e.g., 11b) Anticancer (Antiproliferative) Superior potency compared to the natural product Rutaecarpine and the drug 5-FU against several cancer cell lines. nih.gov
Compound H12 Anticancer (Antiproliferative) Most active in a series against MGC-803, HCT-116, and MCF-7 cells, with IC₅₀ values of 9.47, 9.58, and 13.1 μM, respectively. mdpi.com
Compound 10d Antimalarial Active against drug-resistant and sensitive P. falciparum strains (EC₅₀ values ~3 μM) with selectivity for the parasite. nih.gov

Contribution to Scaffold Hopping and Novel Chemotype Design

Scaffold hopping is a key strategy in medicinal chemistry used to design new compounds by modifying the core molecular framework (scaffold) of a known active molecule while retaining its biological activity. This approach is used to discover novel chemotypes with improved properties, such as better potency, reduced side effects, or novel intellectual property. The this compound structure is an integral part of this innovative process.

One successful example is a scaffold-hopping strategy inspired by the anticancer natural alkaloid Rutaecarpine. nih.gov By performing an "N-atom switch" and "ring-opening," researchers designed and synthesized novel 2-indolyl-pyrido[1,2-a]pyrimidinones, which are acyclic analogues of the original natural product. nih.gov This work affirmed the value of natural product-inspired scaffold hopping and led to the discovery of new and potent anticancer chemotypes. nih.gov

Furthermore, the design of hybrid molecules represents another avenue for creating novel chemotypes. By combining the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine and indole skeletons, a series of new derivatives were synthesized as potential anticancer agents, demonstrating that merging two pharmacologically relevant scaffolds can lead to compounds with significant bioactivity. mdpi.com

Utility in Chemical Biology Studies

Chemical biology utilizes small molecules as tools to study and manipulate biological systems. The this compound scaffold and its derivatives serve as valuable instruments in this field, enabling the precise dissection of cellular processes.

The most direct application is seen with compound 12A, a derivative of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide. nih.gov This compound has been established as a selective inducer of methuosis. nih.gov Its utility in chemical biology stems from its ability to initiate a specific, non-apoptotic cell death pathway, allowing for detailed investigation of the underlying molecular and cellular mechanisms. nih.gov For example, using 12A, researchers have demonstrated that the cytoplasmic vacuoles characteristic of methuosis are derived from macropinosomes, not autophagosomes, a distinction critical for understanding different cell death modalities. nih.gov This makes the compound a powerful tool for studying cellular responses to stress and identifying new therapeutic strategies for cancers that are resistant to traditional apoptosis-inducing drugs. nih.gov

Future Research Directions

Exploration of Unexplored Synthetic Routes and Green Chemistry Enhancements

The synthesis of 3-pyrimidin-4-yl-1H-indole and its analogs has traditionally relied on methods such as the use of Grignard reagents. While effective, these methods can present limitations regarding substrate scope and environmental impact. The future of synthesizing this scaffold lies in the adoption of modern, more efficient, and sustainable methodologies.

A primary area for exploration is the expanded use of transition-metal-catalyzed cross-coupling reactions. Techniques like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are well-established for creating C-C and C-N bonds in complex molecules, could offer versatile and high-yield pathways to diverse derivatives. nih.gov A particularly promising avenue is the direct C-H arylation of the indole (B1671886) core with a suitable pyrimidine (B1678525) halide. researchgate.net This approach avoids the pre-functionalization of the indole ring, thus shortening synthetic sequences and reducing waste. researchgate.netacs.org

Furthermore, the integration of green chemistry principles is crucial for the sustainable development of these compounds. rasayanjournal.co.innih.govnih.gov Future synthetic work should focus on:

Microwave-Assisted Synthesis: To significantly reduce reaction times and improve yields. rasayanjournal.co.innih.gov

Photoredox Catalysis: This technique uses visible light to drive chemical reactions under mild conditions, enabling novel transformations and functionalizations of the indole ring that are otherwise challenging. acs.orgnih.govbioengineer.org

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials combine to form the final product without isolating intermediates can dramatically improve efficiency. rasayanjournal.co.in

Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids. rasayanjournal.co.in

Table 1: Comparison of Synthetic Methodologies for this compound
MethodologyDescriptionPotential AdvantagesReference Example
Traditional (e.g., Grignard)Involves pre-metalation of the indole ring before reaction with a pyrimidine electrophile.Established and effective for specific substrates.Synthesis of related chloro-pyrimidine indoles.
Modern Cross-Coupling (e.g., Suzuki)Palladium-catalyzed coupling of a boronic acid-functionalized pyrimidine with a halogenated indole (or vice-versa).High functional group tolerance, high yields, well-understood mechanisms.Synthesis of 2-aryl-7-azaindoles. nih.gov
Direct C-H ArylationDirect coupling of the indole C-H bond with a pyrimidine halide, catalyzed by a transition metal like palladium.Atom economical, avoids pre-functionalization steps, reduces waste. researchgate.netDirect C-3 arylation of indoles. researchgate.net
Photoredox CatalysisUse of visible light and a photocatalyst to generate radical intermediates for C-C bond formation under mild conditions.Access to unique reactivity, high efficiency, sustainable energy source. nih.govbioengineer.orgDirect cyanomethylation of indoles. nih.gov

Identification of Novel Biological Targets and Phenotypes

Derivatives of the this compound scaffold have already shown promise as anticancer agents. Specifically, substituted analogs have been identified as potent modulators of Nur77, an orphan nuclear receptor involved in apoptosis, making it a key target in hepatocellular carcinoma.

The structural similarity of the scaffold to known kinase inhibitors suggests that a major future research direction will be the exploration of its activity against various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govrsc.org Potential novel kinase targets include:

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , which are established targets in oncology. nih.gov

Colony-Stimulating Factor 1 Receptor (CSF1R) , relevant in inflammatory diseases and cancer. nih.gov

Phosphoinositide 3-kinase δ (PI3Kδ) , a target for inflammatory and autoimmune diseases. mdpi.com

Pyruvate Kinase M2 (PKM2) , an enzyme involved in the metabolic reprogramming of cancer cells, has been identified as a target for pyrimidinyl-indoles in breast cancer. researchgate.net

Beyond oncology, the broad bioactivity of related heterocyclic compounds suggests that the this compound scaffold could be relevant in other therapeutic areas. Future screening efforts should investigate its potential as an antimycobacterial agent for treating tuberculosis or for activity against other infectious diseases. mdpi.com

Table 2: Potential Novel Biological Targets and Associated Phenotypes
Potential TargetTarget ClassAssociated Disease/PhenotypeRationale
Nur77Orphan Nuclear ReceptorCancer (Hepatocellular Carcinoma)Established activity for substituted analogs.
EGFR / VEGFR-2Receptor Tyrosine KinaseVarious CancersCommon targets for indole-based inhibitors. nih.gov
PKM2Enzyme (Kinase)Cancer (Breast, Oral)Identified as a target for pyrimidinyl-indoles. researchgate.net
PI3KδLipid KinaseInflammation, Asthma, COPDPyrazolo[1,5-a]pyrimidine indoles show potent inhibition. mdpi.com
Bacterial EnzymesVariousInfectious Diseases (e.g., Tuberculosis)Related heterocyclic scaffolds show antimycobacterial activity. mdpi.com

Advanced Computational Modeling Techniques for Predictive Biology

To accelerate the discovery process and rationalize experimental findings, advanced computational modeling will be indispensable. While standard techniques like molecular docking are already in use for similar scaffolds, the future lies in integrating more sophisticated and predictive computational tools. nih.govdocumentsdelivered.com

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can establish mathematical relationships between the chemical structures of this compound derivatives and their biological activities. nih.govnih.gov This allows for the prediction of potency for newly designed compounds before their synthesis.

Pharmacophore Modeling: This technique can identify the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of new molecules with improved binding affinity and selectivity.

Machine Learning (ML) and Artificial Intelligence (AI): The application of ML algorithms can revolutionize the analysis of large datasets. nih.govrsc.org ML models can be trained on existing kinase inhibitor data to predict the kinome-wide selectivity of new this compound derivatives, identify potential off-target effects, and even propose novel molecules with desired activity profiles. nih.govrsc.orgacs.orgnih.govplos.orgnih.govplos.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to understand binding stability and the conformational changes that influence activity.

Table 3: Advanced Computational Techniques and Their Applications
TechniqueApplication for this compoundExpected Outcome
QSAR ModelingCorrelate structural features with activity against targets like Nur77 or EGFR. nih.govPredictive models to prioritize synthesis of the most potent compounds.
Pharmacophore ModelingDefine key binding features for kinase inhibition.Templates for designing new, selective inhibitors.
Machine LearningPredict bioactivity, target selectivity, and potential toxicity from chemical structure. nih.govrsc.orgmdpi.comAccelerated lead optimization and virtual screening of large compound libraries. nih.gov
Molecular DynamicsSimulate the binding of derivatives to their protein targets.Understanding of binding stability and mechanism of action.

Development of Targeted Chemical Libraries based on this compound Scaffold

A systematic exploration of the chemical space around the this compound scaffold is essential for optimizing its therapeutic properties. This involves the design and synthesis of targeted chemical libraries, where specific positions on both the indole and pyrimidine rings are systematically modified.

The development of these libraries will be guided by the biological targets identified (Section 8.2) and the insights from computational modeling (Section 8.3). For example, a library could be designed to probe the structure-activity relationship (SAR) for Nur77 modulation or for selectivity against a specific panel of protein kinases. The efficient synthetic routes outlined (Section 8.1) will be critical for the practical construction of these libraries.

Key areas for modification in a targeted library could include:

Substitution on the indole nitrogen (N1): To modulate physicochemical properties like solubility.

Substitution at the C5 and C6 positions of the indole ring: To explore interactions with peripheral regions of the target's binding site.

Substitution at the C2 and C5/C6 positions of the pyrimidine ring: To fine-tune binding affinity and selectivity.

By synthesizing and screening these focused libraries, researchers can rapidly identify compounds with enhanced potency, improved selectivity, and favorable drug-like properties, paving the way for the development of new clinical candidates.

Table 4: Illustrative Design for a Targeted Chemical Library
Scaffold PositionHypothetical Substituents (R-groups)Purpose
Indole N1 (R1)-H, -CH3, -(CH2)2OHModulate solubility and metabolic stability.
Indole C5 (R2)-H, -F, -Cl, -OCH3Probe electronic effects and specific interactions.
Pyrimidine C2 (R3)-H, -NH2, -NH(Aryl)Explore key hydrogen bonding interactions in kinase active sites.
Pyrimidine C5 (R4)-H, -CH3, -BrInvestigate steric and electronic influences on binding.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-pyrimidin-4-yl-1H-indole derivatives?

  • Methodological Answer : The synthesis typically involves condensation reactions between indole precursors and functionalized pyrimidines. For example, hydrazine-substituted pyrimidines can react with indole derivatives under reflux in ethanol, yielding products with 74% efficiency (as seen in hydrazinylpyrimidine-indole hybrids) . Solvent systems like DMF or THF are often used to enhance solubility of intermediates, and catalysts such as acetic acid or palladium complexes may improve regioselectivity .

Q. How is NMR spectroscopy utilized in characterizing this compound derivatives?

  • Methodological Answer : 1H^1H-NMR is critical for confirming substituent positions and hydrogen environments. For instance, aromatic protons in the indole ring appear as multiplets between δ 6.51–8.38 ppm, while the pyrimidine H resonates as a singlet near δ 8.42 ppm . 13C^{13}C-NMR further distinguishes carbonyl carbons (C=O at ~160–170 ppm) and aromatic carbons (100–150 ppm) . Multiplicity patterns in 2D NMR (e.g., NOESY) resolve spatial proximity of substituents .

Q. What analytical techniques beyond NMR are essential for structural validation?

  • Methodological Answer : Mass spectrometry (MS) confirms molecular weight, with fragmentation patterns indicating stability of the indole-pyrimidine core (e.g., M+^+ at m/z 351) . FTIR identifies functional groups like NH (3409 cm1^{-1}) and C=N (1618 cm1^{-1}) . Elemental analysis validates purity, while X-ray crystallography resolves bond angles and torsional strain in crystalline derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges in indole-pyrimidine hybrid synthesis be addressed?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Electron-withdrawing groups on the pyrimidine ring direct substitution to the indole C3 position. Computational modeling (DFT) predicts reactive sites, while solvent polarity (e.g., DMSO vs. ethanol) modulates reaction pathways . Catalytic systems like Pd(OAc)2_2 enhance cross-coupling efficiency in complex hybrids .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or dynamic proton exchange. Variable-temperature NMR (VT-NMR) can stabilize tautomeric forms, while deuterated solvents (e.g., DMSO-d6_6) suppress exchange broadening . High-resolution MS (HRMS) distinguishes isobaric species, and X-ray crystallography provides unambiguous confirmation .

Q. How does X-ray crystallography confirm the structural integrity of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths (e.g., C–N bonds at ~1.33 Å) and dihedral angles between the indole and pyrimidine planes (e.g., 15–25°), confirming coplanarity critical for π-π stacking interactions . Data refinement (R factor <0.05) ensures accuracy, and hydrogen bonding networks (e.g., N–H···O) validate supramolecular packing .

Q. What solvent systems mitigate solubility issues during synthesis of polar derivatives?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, but may compete in nucleophilic reactions. Mixed solvent systems (e.g., ethanol:DCM 3:1) balance solubility and reactivity . Sonication or microwave-assisted synthesis reduces aggregation in poorly soluble intermediates .

Q. How are structure-activity relationships (SAR) explored for indole-pyrimidine hybrids?

  • Methodological Answer : SAR studies involve systematic substitution at the indole C5 or pyrimidine C2 positions. For example, introducing trifluoromethyl groups (as in 2-trifluoromethylpyrimidin-4-ol derivatives) alters electronic properties and bioactivity . Comparative 1H^1H-NMR and in vitro assays (e.g., enzyme inhibition) link structural modifications to functional outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-pyrimidin-4-yl-1H-indole
Reactant of Route 2
3-pyrimidin-4-yl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.